molecular formula C18H15N3O3 B5009758 5-[(benzylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(benzylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5009758
M. Wt: 321.3 g/mol
InChI Key: SZXIKJLEJYMWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(benzylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BAPPM, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BAPPM is a versatile compound that exhibits a wide range of biological activities, making it an attractive candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of BAPPM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BAPPM has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. BAPPM has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response, leading to the suppression of pro-inflammatory cytokines. In addition, BAPPM has been shown to inhibit the activity of caspases, a family of enzymes involved in apoptosis, leading to the induction of cell death.
Biochemical and Physiological Effects:
BAPPM exhibits a wide range of biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, BAPPM has been shown to induce apoptosis and inhibit cell proliferation by inducing DNA damage and inhibiting topoisomerase II activity. In immune cells, BAPPM has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting NF-κB activity. In neurons, BAPPM has been shown to protect against oxidative stress and apoptosis by activating various signaling pathways.

Advantages and Limitations for Lab Experiments

BAPPM has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, BAPPM exhibits a wide range of biological activities, making it a versatile compound for drug discovery and development. However, BAPPM also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on BAPPM, including the identification of its molecular targets and the development of more potent and selective derivatives. In addition, further studies are needed to investigate the potential side effects and toxicity of BAPPM, as well as its pharmacokinetic and pharmacodynamic properties. Moreover, BAPPM has potential applications in various fields such as cancer, inflammation, and neurodegenerative diseases, and further studies are needed to explore its therapeutic potential in these areas.

Synthesis Methods

BAPPM can be synthesized using a variety of methods, but the most commonly used method involves the reaction of benzylamine and ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds via a Michael addition followed by cyclization to yield BAPPM as a white solid. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

BAPPM has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, BAPPM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common underlying factor in various diseases, and BAPPM has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, BAPPM has been shown to protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for the treatment of Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

5-(benzyliminomethyl)-6-hydroxy-1-phenylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-16-15(12-19-11-13-7-3-1-4-8-13)17(23)21(18(24)20-16)14-9-5-2-6-10-14/h1-10,12,23H,11H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXIKJLEJYMWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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